![molecular formula C12H17N3O B1521582 1-(3-Aminophenyl)piperidine-4-carboxamide CAS No. 1094352-48-3](/img/structure/B1521582.png)
1-(3-Aminophenyl)piperidine-4-carboxamide
Overview
Description
1-(3-Aminophenyl)piperidine-4-carboxamide is a compound with the CAS Number: 1094352-48-3 . It has a molecular weight of 219.29 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-aminophenyl)-4-piperidinecarboxamide . The InChI code is 1S/C12H17N3O/c13-10-2-1-3-11(8-10)15-6-4-9(5-7-15)12(14)16/h1-3,8-9H,4-7,13H2,(H2,14,16) .Physical And Chemical Properties Analysis
1-(3-Aminophenyl)piperidine-4-carboxamide is a powder at room temperature .Scientific Research Applications
Pharmacology
1-(3-Aminophenyl)piperidine-4-carboxamide: is a compound that has been explored for its potential pharmacological applications. Its structure is conducive to modification, making it a valuable scaffold in drug design. The piperidine ring, in particular, is a common feature in many pharmaceuticals, indicating the compound’s relevance in the development of new therapeutic agents .
Material Science
In material science, 1-(3-Aminophenyl)piperidine-4-carboxamide can be utilized in the synthesis of complex organic molecules. Its amine group is reactive and can be used to create polymers or other materials with specific properties, such as enhanced durability or conductivity .
Chemical Synthesis
This compound serves as a versatile intermediate in chemical synthesis. It can undergo various reactions, including amidation and alkylation, to produce a wide range of derivatives. These derivatives are crucial for synthesizing novel compounds with potential industrial and pharmaceutical applications .
Analytical Chemistry
In analytical chemistry, derivatives of 1-(3-Aminophenyl)piperidine-4-carboxamide can be used as standards or reagents in chromatography and spectrometry. These applications are essential for the qualitative and quantitative analysis of complex mixtures .
Life Science Research
The compound’s role in life science research is significant due to its potential biological activity. It can be used in molecular biology studies to understand cell signaling pathways or as a building block in the synthesis of probes for DNA or protein interactions .
Drug Design
1-(3-Aminophenyl)piperidine-4-carboxamide: is a promising candidate in drug design due to its structural features. It can be incorporated into larger molecules to improve drug-like properties, such as solubility and metabolic stability, which are critical in the development of new medications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(3-aminophenyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-2-1-3-11(8-10)15-6-4-9(5-7-15)12(14)16/h1-3,8-9H,4-7,13H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZXTUGJNPPZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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